molecular formula C21H24ClN5O3S2 B15138213 PI3K-IN-12

PI3K-IN-12

Cat. No.: B15138213
M. Wt: 494.0 g/mol
InChI Key: YCVQOWKBUVDTOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K-IN-12 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature . Generally, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

PI3K-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PI3K-IN-12 include:

Uniqueness

This compound is unique due to its specific targeting of the PI3K pathway and its potential for high efficacy with minimal side effects. Unlike some other inhibitors, this compound has shown promising results in preclinical studies, indicating its potential as a highly effective cancer therapeutic .

Properties

Molecular Formula

C21H24ClN5O3S2

Molecular Weight

494.0 g/mol

IUPAC Name

2-amino-N-[5-[5-[(4-tert-butylphenyl)sulfonylamino]-6-chloropyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C21H24ClN5O3S2/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28)

InChI Key

YCVQOWKBUVDTOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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